Cas no 2228914-34-7 (3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine)

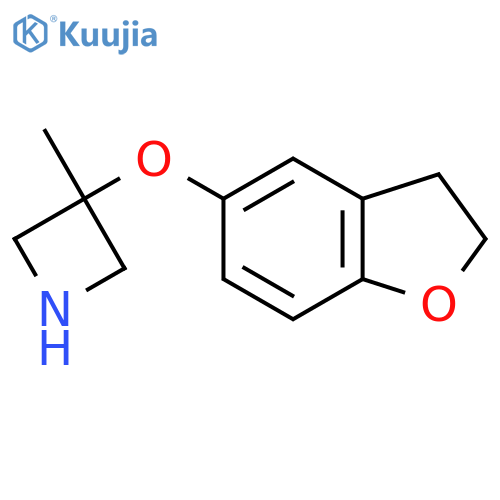

2228914-34-7 structure

商品名:3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine

- 2228914-34-7

- EN300-1822930

-

- インチ: 1S/C12H15NO2/c1-12(7-13-8-12)15-10-2-3-11-9(6-10)4-5-14-11/h2-3,6,13H,4-5,7-8H2,1H3

- InChIKey: NTNUZAMCYYSOOG-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC2=C(C=1)CCO2)C1(C)CNC1

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822930-0.25g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-1g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-10g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-1.0g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1822930-0.05g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-0.1g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-5.0g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1822930-10.0g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1822930-0.5g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1822930-2.5g |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine |

2228914-34-7 | 2.5g |

$2295.0 | 2023-09-19 |

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

2228914-34-7 (3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬